molecular formula C11H9BrN2O2 B1270498 2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide CAS No. 510716-35-5

2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide

Cat. No.: B1270498
CAS No.: 510716-35-5
M. Wt: 281.1 g/mol
InChI Key: LCOXJCPBJYZPIQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide typically involves the bromination of indole derivatives followed by formylation and acetamidation. One common method involves the reaction of 5-bromoindole with formylating agents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position. The resulting 5-bromo-3-formylindole is then reacted with acetamide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases and disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-bromo-3-formylindol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-8-1-2-10-9(3-8)7(6-15)4-14(10)5-11(13)16/h1-4,6H,5H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOXJCPBJYZPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2CC(=O)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355521
Record name 2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510716-35-5
Record name 2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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